

2-Chloro-6-(trifluoromethyl)pyridine chemical structure and CAS number

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 2-Chloro-6-(trifluoromethyl)pyridine |
| Cat. No.: | B1580974 |

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An In-Depth Technical Guide to **2-Chloro-6-(trifluoromethyl)pyridine**: Properties, Synthesis, and Applications

Introduction: A Cornerstone Fluorinated Building Block

In the landscape of modern chemical synthesis, particularly within the agrochemical and pharmaceutical industries, fluorinated heterocyclic compounds have become indispensable tools.^[1] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into organic molecules can profoundly enhance their physicochemical and biological properties.^[2] Among these, **2-Chloro-6-(trifluoromethyl)pyridine** stands out as a pivotal intermediate, valued for its unique electronic properties and versatile reactivity.

The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, significantly modulates the reactivity of the pyridine ring, while the chlorine atom at the ortho-position serves as an excellent leaving group for nucleophilic substitution reactions.^[3] This combination makes **2-Chloro-6-(trifluoromethyl)pyridine** a highly sought-after precursor for creating complex molecules with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.^{[1][2]} This guide, prepared for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and handling protocols.

Chemical Identity and Core Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of **2-Chloro-6-(trifluoromethyl)pyridine** are summarized below.

Chemical Structure:

- SMILES:FC(F)(F)c1cccc(Cl)n1[4]
- InChI Key:ADVQMCQMDHBTHJ-UHFFFAOYSA-N[4]

The structure consists of a pyridine ring substituted at the C2 position with a chlorine atom and at the C6 position with a trifluoromethyl group.

Table 1: Key Identifiers and Physicochemical Properties

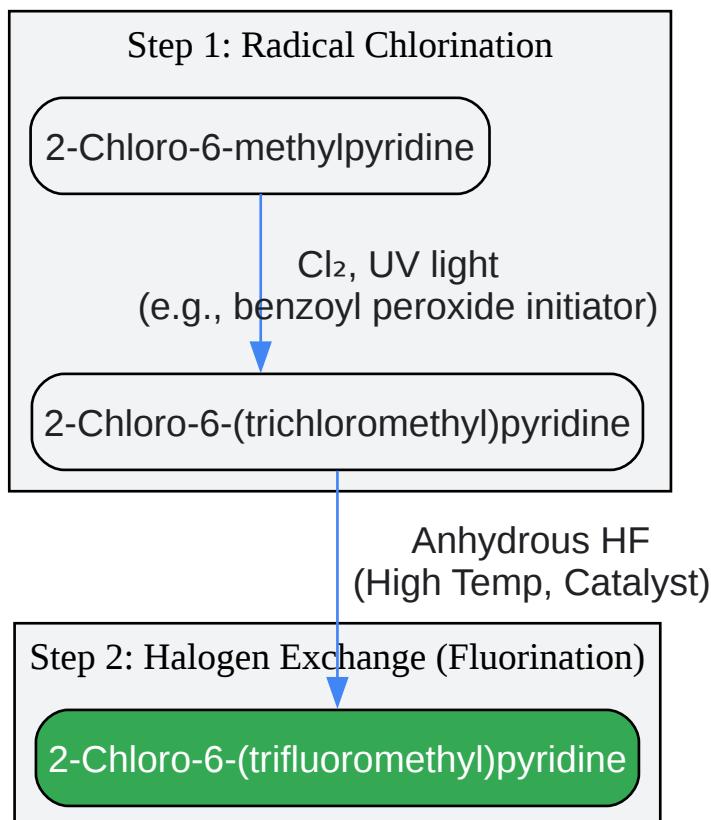
| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 39890-95-4 | [4][5][6] |
| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine | [6] |
| Molecular Formula | C ₆ H ₃ ClF ₃ N | [4][5] |
| Molecular Weight | 181.54 g/mol | [4][5] |
| Appearance | Colorless to off-white liquid or solid | [5][7] |
| Melting Point | 32-36 °C | [4] |
| Boiling Point | 60-62 °C @ 8 mmHg | [5] |
| Density | ~1.416 g/cm ³ at 25 °C | [5] |
| Flash Point | 78 °C | [5][7] |
| Solubility | Insoluble in water | [5] |

The Chemistry of 2-Chloro-6-(trifluoromethyl)pyridine

Synthesis Pathways: From Picoline to a High-Value Intermediate

The industrial production of **2-Chloro-6-(trifluoromethyl)pyridine** predominantly relies on a robust, multi-step process starting from picoline derivatives. The most established route involves the free-radical chlorination of a methyl group, followed by a halogen exchange (Halex) reaction.

Causality in Synthesis: The choice of this pathway is driven by the high reactivity of the methyl group's benzylic protons towards radical chlorination and the thermodynamic favorability of replacing C-Cl bonds with stronger C-F bonds using a fluorinating agent like anhydrous hydrogen fluoride (HF).^[2] The high temperatures and catalysts used in the fluorination step are necessary to overcome the activation energy for this exchange.



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Caption: Industrial synthesis workflow for **2-Chloro-6-(trifluoromethyl)pyridine**.

Alternative methods, such as simultaneous vapor-phase chlorination and fluorination of picolines or cyclocondensation reactions using trifluoromethyl-containing building blocks, also exist and offer different advantages in terms of scalability and substrate scope.[8][9]

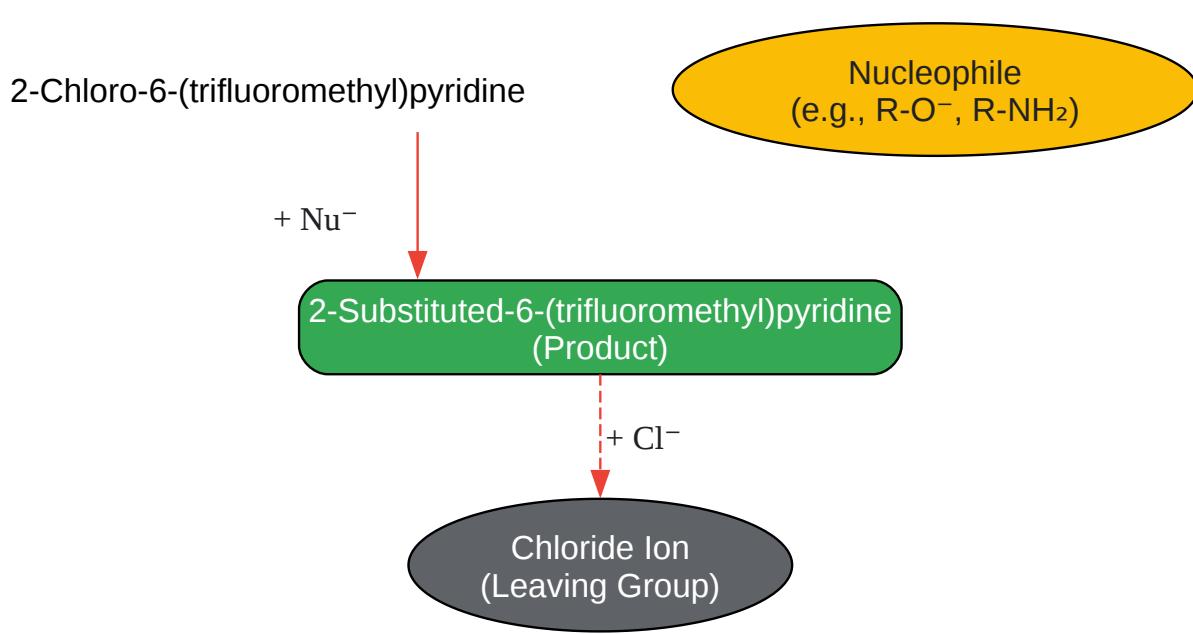
Reactivity and Mechanistic Insights

The synthetic utility of **2-Chloro-6-(trifluoromethyl)pyridine** stems from its distinct reactivity profile, dominated by the lability of the C2-chlorine atom towards nucleophilic aromatic substitution (S_NA_r).

Mechanistic Drivers:

- **Electron Deficiency:** The electron-withdrawing nature of both the pyridine nitrogen and the potent trifluoromethyl group at C6 makes the ring electron-deficient. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.
- **Leaving Group Stability:** The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction's progress after the initial nucleophilic attack.

This predictable reactivity allows for the facile introduction of a wide array of functional groups (e.g., -OR, -SR, -NR₂) at the C2 position, making it a versatile scaffold for building molecular complexity.



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Caption: General schematic for Nucleophilic Aromatic Substitution.

Key Applications in Research and Development

The unique properties conferred by the trifluoromethylpyridine moiety have cemented its role in several high-value R&D sectors.

Agrochemicals

This compound is a cornerstone intermediate in the synthesis of modern pesticides.^[2] The trifluoromethyl group often enhances the lipophilicity of the final active ingredient, improving its penetration through plant cuticles or insect exoskeletons.^[2] Furthermore, it can block sites of metabolic degradation, leading to longer-lasting efficacy and lower required application rates.^[2] Derivatives of **2-Chloro-6-(trifluoromethyl)pyridine** are found in herbicides, insecticides, fungicides, and nematicides.^{[3][9][10]}

Pharmaceutical and Drug Discovery

In medicinal chemistry, the trifluoromethylpyridine scaffold is a "privileged structure."^[1] Its incorporation into drug candidates can lead to significant improvements in their ADME

(Absorption, Distribution, Metabolism, and Excretion) properties.

- Metabolic Stability: The robust C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.
- Binding Affinity: The trifluoromethyl group can engage in unique interactions with protein targets, such as hydrogen bonding or dipole interactions, enhancing binding potency.
- Lipophilicity: The -CF₃ group increases lipophilicity, which can improve a drug's ability to cross cell membranes.

It serves as a key building block for developing novel therapeutics targeting a wide range of diseases.[\[1\]](#)

Materials Science

The compound's thermal stability and unique electronic properties have generated interest in its use as a monomer or building block for specialty polymers and advanced materials.[\[11\]](#) These materials may find applications in electronics or as high-performance coatings.

Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine

This protocol details a representative nucleophilic aromatic substitution, demonstrating the compound's utility. It is designed as a self-validating system, incorporating in-process checks and purification.

Objective: To replace the 2-chloro substituent with a methoxy group.

Materials:

- **2-Chloro-6-(trifluoromethyl)pyridine**
- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for eluent

Protocol:

- Reaction Setup:
 - In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **2-Chloro-6-(trifluoromethyl)pyridine** (1.0 eq) in anhydrous methanol.
 - Stir the solution at room temperature.
- Reagent Addition:
 - Add sodium methoxide (1.2 eq) portion-wise to the solution. Causality: A slight excess of the nucleophile ensures the reaction goes to completion.
- Reaction Monitoring:
 - Heat the reaction mixture to reflux (approx. 65 °C).
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with 9:1 Hexanes:Ethyl Acetate. Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically higher-R_f, product spot confirms the reaction is proceeding.
- Workup:
 - Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

- Remove the methanol under reduced pressure using a rotary evaporator.
 - Partition the residue between DCM and water.
 - Separate the layers and wash the organic layer sequentially with saturated NaHCO_3 solution and brine. Causality: The bicarbonate wash neutralizes any unreacted base, and the brine wash removes residual water.
- Purification:
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.
 - Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.
 - Characterization:
 - Combine the pure fractions (identified by TLC) and concentrate to yield 2-Methoxy-6-(trifluoromethyl)pyridine as the final product.
 - Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

2-Chloro-6-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |
|------------------|----------------------------------|----------------------|
| H300 / H301 | Fatal or Toxic if swallowed | [12] |
| H312 | Harmful in contact with skin | [12] |
| H315 | Causes skin irritation | [12] |
| H319 | Causes serious eye irritation | [12] |
| H331 | Toxic if inhaled | [12] |
| H335 | May cause respiratory irritation | [12] |

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[\[12\]](#)
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#)
- Handling Practices: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[5\]](#)[\[12\]](#) Keep the container tightly sealed and store in a locked cabinet or area.[\[12\]](#)
- Disposal: Dispose of contents and container to an approved hazardous waste collection point in accordance with local, regional, and national regulations.[\[7\]](#)

Conclusion

2-Chloro-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, driven by the synergistic effects of the chloro and trifluoromethyl substituents, provides chemists with a reliable and versatile platform for molecular design. From protecting crops to forming the core of next-generation pharmaceuticals, its impact is significant and widespread. A thorough understanding of its

properties, synthesis, and handling is essential for harnessing its full potential in the laboratory and beyond.

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